(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile
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Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of benzimidazole derivatives often starts with o-phenylenediamine and involves various methods such as reactions with carboxylic acids . The reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent, like polyphosphoric acid (PPA), can yield 2-aryl benzimidazoles .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Benzimidazole derivatives show a wide range of chemical reactivity and are involved in several types of chemical reactions . They are known to act as good bioisosteres of naturally occurring nucleotides and can interact with proteins and enzymes .
Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Studies on the antioxidant capacity of compounds, particularly through ABTS/PP decolorization assays, reveal insights into the reaction pathways that could involve derivatives like (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(2,4-dichlorophenyl)acrylonitrile. The ABTS radical cation-based assays, which are prominent in evaluating antioxidant capacity, involve specific reactions that may bias comparisons between antioxidants. This suggests potential applications in studying the antioxidant properties of benzimidazole derivatives, including the compound (Ilyasov et al., 2020).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, closely related to benzimidazoles, have been reviewed for their antitumor activities. Compounds like this compound, by virtue of their structural components, may have implications in the search for new antitumor drugs, highlighting the importance of such derivatives in developing compounds with biological properties (Iradyan et al., 2009).
Pharmacological Evaluation of Benzofused Derivatives
Research focusing on benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties underscores the potential for compounds with benzimidazole components to serve as lead molecules in therapeutic agent development. This area of study provides a framework for evaluating this compound in similar contexts (Raut et al., 2020).
Environmental Impact and Aquatic Environments
The occurrence, fate, and behavior of related chemical structures in aquatic environments, such as parabens, provide insight into environmental research applications. Understanding the biodegradability, persistence, and potential ecotoxicological effects of compounds like this compound could be critical for assessing their environmental impact (Haman et al., 2015).
Therapeutic Potential of Benzimidazole Derivatives
A comprehensive review of benzimidazole derivatives highlights their therapeutic potential across a wide range of pharmacological activities. Given its structural components, this compound could offer valuable insights into antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory applications (Babbar et al., 2020).
Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary widely depending on their functional groups. They have been found to exhibit a multitude of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Future Directions
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2,4-dichlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3/c17-12-6-5-10(13(18)8-12)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H,(H,20,21)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOMGSGAWFAUPJ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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